beta-Alitame

Description

Contextual Overview of Synthetic Peptide-Based Molecules in Chemical Research

The development of synthetic sweeteners has been a significant driver in the exploration of peptide chemistry. wikipedia.orgacs.orgwikidoc.org366pharm.com The accidental discovery of the sweet taste of aspartame (B1666099), an ester of a dipeptide, spurred a systematic search for other peptide-based molecules with similar properties. wikipedia.orgacs.orgacs.org This research has led to the creation of "second-generation" dipeptide sweeteners, including alitame (B1666883) and neotame. wikipedia.orgwikidoc.org366pharm.com These efforts have not only expanded the library of known sweet compounds but have also contributed to a deeper understanding of structure-activity relationships in peptide chemistry. acs.org

Historical Perspective of Alitame Discovery and Development in Chemical Synthesis

Alitame, a dipeptide amide, emerged from a dedicated research program at Pfizer Central Research in the late 1970s. acs.org The primary goal was to develop a high-potency sweetener with enhanced stability compared to its predecessor, aspartame. acs.org This endeavor culminated in the synthesis of alitame in 1979, with a United States patent granted in 1983 for branched amides of aspartyl D-amino acid dipeptides. acs.org

The synthesis of alitame is a multi-step process. One reported method involves the reaction between two key intermediates: (S)-[2,5-dioxo-(4-thiazolidine)] acetic acid and (R)-2-amino-N-(2,2,4,4-tetramethyl-3-thietanyl)propanamide. fao.orginchem.org The final product is then isolated and purified through the crystallization of an alitame/4-methylbenzenesulfonic acid adduct, followed by further purification steps and recrystallization from water. fao.orginchem.org Another synthetic route involves dissolving 3-(D-alaninamido)-2,2,4,4,-tetramethylthietane in water and adding L-aspartic acid N-thiocarboxyanhydride while maintaining a specific pH. The resulting p-toluenesulfonate salt is then precipitated and collected. nih.gov To obtain the final alitame product from its salt, an anion exchange resin is utilized. nih.gov

Structural Elucidation and Stereochemical Considerations of Alitame

The chemical structure of alitame is L-α-Aspartyl-N-(2,2,4,4-tetramethyl-3-thietanyl)-D-alaninamide. It is a dipeptide composed of L-aspartic acid and D-alanine, with a distinctive N-substituted tetramethylthietanyl-amine moiety. inchem.orginchem.org This unique structure gives rise to interesting stereochemical and conformational properties.

| Identifier | Value |

| IUPAC Name | (3S)-3-amino-4-oxo-4-[[(2R)-1-oxo-1-[(2,2,4,4-tetramethylthietan-3-yl)amino]propan-2-yl]amino]butanoic acid |

| CAS Number | 80863-62-3 (anhydrous), 99016-42-9 (hydrated) |

| Molecular Formula | C14H25N3O4S |

| Molecular Weight | 331.43 g/mol |

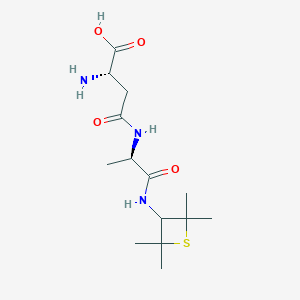

Chirality, the property of a molecule being non-superimposable on its mirror image, is a key feature of alitame. wikipedia.orglibretexts.org Alitame possesses two stereocenters, one at the α-carbon of the L-aspartic acid residue and another at the α-carbon of the D-alanine residue. ncats.io The specific configuration of these stereocenters (L and D, respectively) is critical for its properties. The existence of multiple stereocenters means that several stereoisomers of alitame are possible. libretexts.org For instance, the L-aspartyl-L-alanine and D-aspartyl-D-alanine versions are diastereomers of alitame. The separation and analysis of these isomers can be achieved using techniques like chiral High-Performance Liquid Chromatography (HPLC). uwec.edu The β-isomer, L-β-aspartyl-N-(2,2,4,4-tetramethyl-3-thietanyl)-D-alaninamide, is a known impurity that can form through rearrangement of the aspartyl unit. inchem.org

The three-dimensional shape, or conformation, of alitame has been investigated using various techniques, including proton NMR spectroscopy, computer simulations, and X-ray crystallography. semanticscholar.orgchemrxiv.orgcapes.gov.brresearchgate.net These studies have provided insights into the preferred spatial arrangement of the atoms in the molecule. Conformational analysis helps to understand how the different parts of the molecule interact with each other and with their environment. For dipeptides like alitame, the conformation is largely determined by the rotational freedom around the single bonds in the peptide backbone and the side chains. Intramolecular hydrogen bonding can also play a significant role in stabilizing certain conformations. oup.com

Chirality and Stereoisomeric Forms of Alitame

Significance of Alitame in Chemical Research and Industrial Chemistry (Non-Food/Medical Applications)

While alitame's primary commercial application is as a sweetening agent, its unique chemical structure and properties make it a subject of interest in broader chemical research. nih.gov The synthesis of alitame and its analogs provides a platform for studying structure-activity relationships in peptide chemistry. acs.org The stability of its peptide bond under various conditions is a relevant area of investigation, with implications for the design of more robust peptide-based molecules for various industrial applications. vhtc.org For example, understanding the degradation pathways of alitame, such as the formation of the beta-isomer and hydrolysis products, contributes to the general knowledge of peptide stability. nih.gov The distinct stereochemistry of alitame also makes it a useful model compound for developing and refining analytical techniques for chiral separation and characterization. uwec.edu

Structure

2D Structure

3D Structure

Properties

CAS No. |

86029-27-8 |

|---|---|

Molecular Formula |

C14H25N3O4S |

Molecular Weight |

331.43 |

IUPAC Name |

D-Alaninamide, L-beta-aspartyl-N-(2,2,4,4-tetramethyl-3-thietanyl)- |

InChI |

1S/C14H25N3O4S/c1-7(16-9(18)6-8(15)11(20)21)10(19)17-12-13(2,3)22-14(12,4)5/h7-8,12H,6,15H2,1-5H3,(H,16,18)(H,17,19)(H,20,21)/t7-,8+/m1/s1 |

InChI Key |

MNLYOQSORQULQQ-SFYZADRCSA-N |

SMILES |

C[C@@H](NC(=O)C[C@H](N)C(=O)O)C(=O)NC1C(C)(C)SC1(C)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

beta-Alitame |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Alitame and Its Analogs

Multi-Step Chemical Synthesis Routes

The predominant method for producing alitame (B1666883) is through a multi-step chemical synthesis. This process involves the carefully controlled reaction of specific chemical intermediates to construct the final dipeptide amide structure. nih.govslideshare.netfao.orginchem.org

Optimization of Reaction Conditions and Yields

The synthesis of alitame is a multi-step process that involves the reaction between two key intermediates: (S)-[2,5-dioxo-(4-thiazolidine)] acetic acid and (R)-2-amino-N-(2,2,4,4-tetramethyl-3-thietanyl) propanamide. nih.govslideshare.netfao.orginchem.org Another described pathway involves the condensation of tetramethylthietane amine with an N-protected form of D-alanine to produce an alanyl amide. This intermediate is then coupled with a protected analogue of L-aspartic acid. nih.gov

One documented route dissolves 3-(D-alaninamido)-2,2,4,4,-tetramethylthietane in water, followed by the portion-wise addition of L-aspartic acid N-thiocarboxyanhydride while maintaining a pH of 8.5-9.5. nih.gov The reaction's pH is then adjusted to 5.5 before the addition of p-toluenesulfonic acid monohydrate, which facilitates the precipitation of the crystalline p-toluenesulfonate salt of alitame. nih.gov

The following table outlines a synthetic route for alitame:

| Step | Reactants | Reagents/Conditions | Product |

|---|---|---|---|

| 1 | 3-(D-alaninamido)-2,2,4,4,-tetramethylthietane, L-aspartic acid N-thiocarboxyanhydride | Water, vigorous stirring, pH 8.5-9.5 | Crude alitame solution |

| 2 | Crude alitame solution | p-toluenesulfonic acid monohydrate, pH 5.5 | Alitame p-toluenesulfonate salt |

| 3 | Alitame p-toluenesulfonate salt | Amberlite LA-1 (anion exchange resin), dichloromethane (B109758), deionized water | Purified alitame |

| 4 | Purified alitame solution | Carbon treatment, filtration, cooling | Crystalline alitame |

Data sourced from PubChem CID 20055408 nih.gov

Role of Intermediates in Stereoselective Synthesis

The stereochemistry of alitame, which is crucial for its sweet taste, is determined by the specific stereoisomers of the amino acid precursors used. Alitame is a dipeptide composed of L-aspartic acid and D-alanine. nih.govslideshare.net The synthesis, therefore, requires the use of these specific stereoisomers to ensure the formation of the desired α-aspartyl-D-alaninamide linkage. The use of chiral intermediates, such as (S)-[2,5-dioxo-(4-thiazolidine)] acetic acid and (R)-2-amino-N-(2,2,4,4-tetramethyl-3-thietanyl) propanamide, is fundamental to controlling the stereochemical outcome of the synthesis. nih.govslideshare.netfao.orginchem.org The formation of the beta-aspartic isomer is a known impurity that can arise during synthesis or decomposition. fao.orgnih.gov

Purification Techniques for Synthetic Products

The purification of alitame is a critical step to remove unreacted intermediates, byproducts, and stereoisomers. A common method involves the crystallization of an alitame-4-methylbenzenesulfonic acid adduct. nih.govslideshare.netfao.orginchem.org This salt is collected by filtration. nih.gov To liberate the final product, the salt is treated with a liquid anion exchange resin, such as Amberlite LA-1, in a biphasic system of dichloromethane and deionized water. nih.gov The aqueous layer containing the alitame is then further purified by treatment with carbon, followed by filtration and crystallization from water to yield the hydrated form. fao.orginchem.orgnih.govscribd.com High-performance liquid chromatography (HPLC) is a method used for the detection and quantification of alitame and its isomers in various products. researchgate.netscience.gov

Chemoenzymatic and Enzymatic Synthesis Approaches

In an effort to develop more sustainable and efficient synthetic routes, researchers have explored the use of enzymes in the synthesis of alitame and its precursors. These chemoenzymatic approaches leverage the high selectivity of enzymes to control specific steps of the synthesis. nih.govresearchgate.net

Enzyme Catalysis in Specific Synthetic Steps

Enzymes, such as lipases and proteases, have been investigated for their ability to catalyze specific reactions in the synthesis of dipeptide sweeteners. For example, a chemoenzymatic method has been used for preparing a derivative of alitame, N-benzyloxycarbonyl-L-aspartic acid ethyl ester-D-alanine amide. researchgate.net This synthesis was achieved using α-chymotrypsin to catalyze the reaction between N-benzyloxycarbonyl-L-aspartic acid diethyl ester and D-alanine amide. researchgate.net This approach highlights the potential for enzymes to mediate key bond-forming steps with high regioselectivity and stereoselectivity.

Solvent-Free Enzymatic Synthesis of Precursors

A significant advancement in the green synthesis of alitame precursors involves solvent-free enzymatic reactions. One study demonstrated the synthesis of an alitame derivative from a eutectic mixture of the substrates N-benzyloxycarbonyl-L-aspartic acid diethyl ester and D-alanine amide, catalyzed by α-chymotrypsin. researchgate.net The formation of a eutectic substrate mixture was facilitated by the addition of hydrophilic solvents like DMSO and MEA, achieving a low eutectic temperature of 27°C. researchgate.net Under these optimized conditions, a conversion yield of 70.3% (mol/mol) was obtained at 37°C. researchgate.net This method reduces the reliance on organic solvents, making the process more environmentally friendly.

| Enzyme | Substrates | Adjuvants | Eutectic Temperature (°C) | Conversion Yield (%) |

| α-chymotrypsin | N-benzyloxycarbonyl-L-aspartic acid diethyl ester, D-alanine amide | DMSO, MEA, water | 27 | 70.3 |

| Data sourced from ResearchGate researchgate.net |

Synthesis of Alitame Derivatives and Structural Analogs

The quest for novel sweeteners with enhanced properties has led to extensive research into the synthesis of derivatives and structural analogs of alitame. foodb.caacs.org Alitame itself is a dipeptide sweetener comprised of L-aspartic acid and D-alanine, with a unique N-substituted tetramethylthietanylamine moiety at the C-terminus. ijcmas.comnih.gov This terminal amide is a key determinant of its high sweetness potency. ijcmas.combiotech-asia.org Structure-activity relationship studies have been pivotal in designing new analogs, primarily focusing on modifications to the terminal amide and the constituent amino acids. ijcmas.com

The terminal amide group of alitame is crucial for its interaction with sweet taste receptors and its notable stability compared to first-generation dipeptide sweeteners like aspartame (B1666099). ijcmas.combiotech-asia.org Researchers have systematically synthesized analogs by altering this part of the molecule to understand the structural requirements for sweetness.

Modifications have included altering the alkyl substituents on the thietane (B1214591) ring and replacing the entire tetramethylthietanylamine group with other amines. For instance, replacing the bulky tetramethylthietanylamine with simpler alkyl amides or other cyclic amines has been explored. These studies have generally shown that the specific size and hydrophobic nature of the 2,2,4,4-tetramethylthietanyl group are significant for high sweetness intensity. wikipedia.org Even minor changes, such as oxidation of the thietane sulfur to a sulfone, can reduce sweetness potency substantially. wikipedia.org The process for creating these amides often involves reacting D-alanine-thiethane amides with oxazolidinone compounds in an inert organic solvent. google.com

Table 1: Impact of Terminal Amide Moiety Modification on Alitame Analogs

| Original Moiety | Modification Type | Example of Resulting Structure | General Impact on Sweetness |

|---|---|---|---|

| N-(2,2,4,4-tetramethyl-3-thietanyl) amide | Oxidation of Thietane Sulfur | L-Aspartyl-D-alanyl-N-(2,2,4,4-tetramethyl-3-thietanyl-1,1-dioxide) amide | Significant reduction in potency. wikipedia.org |

| N-(2,2,4,4-tetramethyl-3-thietanyl) amide | Replacement with Cyclopropyl Groups | L-Aspartyl-D-alanyl-N-(dicyclopropylmethyl) amide | Maintained high potency (approx. 1200x sucrose). wikipedia.org |

Another primary avenue for creating alitame analogs is the substitution of its core amino acid components, L-aspartic acid and D-alanine. frontiersin.org The specific stereochemistry and nature of these amino acids are critical for the molecule's sweet taste. nih.gov

Replacing D-alanine with other D-amino acids or even incorporating tripeptides has been a subject of study. For example, research into L-aspartyl-D-alanyl tripeptides, where a third amino acid is added, has shown that incorporating residues like α-aminoisobutyric acid methyl ester can result in sweet compounds. nih.gov However, increasing the size of the C-terminal amino acid in these tripeptide series can lead to a shift from sweet to bitter taste, highlighting the precise spatial requirements of the sweet receptor. nih.gov The synthesis of such analogs, for instance, L-methionyl-L-aspartyl-D-alanine amide, has been documented, demonstrating the chemical feasibility of extending the peptide chain. prepchem.com

Similarly, modifications to the L-aspartic acid portion are generally detrimental to the sweet taste, indicating its essential role as a pharmacophore.

Table 2: Effects of Amino Acid Substitution on Dipeptide and Tripeptide Sweeteners

| Original Amino Acid | Modification | Example of Resulting Analog | Observed Taste Profile |

|---|---|---|---|

| D-Alanine | Addition of a third amino acid (α-aminoisobutyric acid methyl ester) | L-Aspartyl-D-alanyl-α-aminoisobutyric acid methyl ester | Sweet. nih.gov |

| D-Alanine | Addition of a third amino acid (α-aminocycloheptanecarboxylic acid methyl ester) | L-Aspartyl-D-alanyl-α-aminocycloheptanecarboxylic acid methyl ester | Bitter. nih.gov |

Modification of Terminal Amide Moiety

Green Chemistry Principles in Alitame Synthesis

The industrial synthesis of chemical compounds is increasingly scrutinized for its environmental impact, prompting a shift towards more sustainable "green chemistry" practices. psu.eduyale.edu The principles of green chemistry focus on preventing waste, maximizing atom economy, using less hazardous substances, designing for energy efficiency, and utilizing renewable feedstocks and catalysis. sigmaaldrich.comacs.org

For dipeptide sweeteners like alitame and its precursor, aspartame, traditional chemical synthesis often involves protecting groups and hazardous reagents, which generate significant waste. acs.orggoogle.com Green approaches seek to mitigate these issues. A key area of development is the use of enzymatic synthesis. Enzymes can catalyze the formation of peptide bonds with high stereospecificity, often in aqueous solutions and at ambient temperatures, which reduces energy consumption and the need for protecting groups and harsh solvents. acs.orgresearchgate.netubc.ca

For instance, enzymes like thermolysin have been used to synthesize precursors to aspartame. ubc.ca Similar biocatalytic methods are being explored for other dipeptide sweeteners. researchgate.net This approach aligns with several green chemistry principles, including catalysis, reducing derivatives, and inherently safer chemistry. yale.eduacs.org The use of enzymes can circumvent complex protection and deprotection steps, thereby preventing waste. acs.orgnih.gov Furthermore, developing processes in safer solvents like water enhances the environmental profile of the synthesis. nih.gov While the multistep chemical synthesis of alitame is established, the future of its production and that of its analogs will likely incorporate these greener, enzyme-based methodologies to improve sustainability and efficiency. nih.govresearchgate.net

Table 3: Relevant Compound Names

| Compound Name |

|---|

| beta-Alitame |

| Alitame |

| L-aspartic acid |

| D-alanine |

| Aspartame |

| L-phenylalanine |

| 2,2,4,4-tetramethylthietanylamine |

| L-Aspartyl-D-alanyl-N-(2,2,4,4-tetramethyl-3-thietanyl-1,1-dioxide) amide |

| L-Aspartyl-D-alanyl-N-(dicyclopropylmethyl) amide |

| L-Aspartyl-D-alanyl-N-(cyclopropyl-tert-butylmethyl) amide |

| α-aminoisobutyric acid methyl ester |

| L-Aspartyl-D-alanyl-α-aminoisobutyric acid methyl ester |

| α-aminocycloheptanecarboxylic acid methyl ester |

| L-Aspartyl-D-alanyl-α-aminocycloheptanecarboxylic acid methyl ester |

| L-methionyl-L-aspartyl-D-alanine amide |

Chemical Degradation Pathways and Stability Kinetics of Alitame

Hydrolytic Degradation Mechanisms

The hydrolytic stability of Alitame (B1666883) is significantly influenced by pH. Its terminal amide group, replacing the methyl ester found in aspartame (B1666099), was a deliberate modification to enhance hydrolytic stability. nih.govchemicalbook.com

Under acidic conditions, Alitame undergoes hydrolysis, though it is generally more stable than aspartame. ijcmas.comguidechem.com The rate of degradation is dependent on the specific pH. In aqueous solutions at low pH, the dipeptide bond is susceptible to cleavage. echemi.comnih.gov The half-life of Alitame in acidic aqueous solutions is significantly longer than that of many other sweeteners, demonstrating its relative stability. ijcmas.comresearchgate.net For example, after high-temperature instant sterilization in a non-buffered solution at pH 3-5, the loss of Alitame is reported to be less than 3%. guidechem.com

The stability of Alitame in aqueous solutions varies with pH. The following table summarizes the approximate half-life of Alitame at different acidic and neutral pH values at room temperature (approximately 23-25°C).

| pH | Approximate Half-Life (at ~23-25°C) | Source(s) |

|---|---|---|

| 2 | ~90 days to 1 year | echemi.comchemicalbook.comamericanchemicalsuppliers.com |

| 3 | ~125 days | echemi.com |

| 3-4 | ~1.5 years | guidechem.com |

| 4 | ~275 days | echemi.com |

| 5 | ~250 days | echemi.com |

| 6 | ~125 days | echemi.com |

Alitame demonstrates considerable stability in neutral to mildly alkaline conditions. ijcmas.comguidechem.com In the neutral pH range of 6 to 8, Alitame is stable for over a year at room temperature. chemicalbook.comguidechem.com Some studies report a half-life of approximately 4 to 5 years for solutions between pH 5 and 8 at room temperature. chemicalbook.comguidechem.comamericanchemicalsuppliers.com This stability decreases at higher temperatures. ijcmas.com The general mechanism for base-catalyzed amide hydrolysis involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the amide.

In vitro studies on the enzymatic degradation of Alitame provide insights into its biological stability. In simulated gastric juices at 38°C, Alitame was found to be relatively stable over a 24-hour period, with only minor degradation that was not attributed to enzymatic activity. inchem.org However, studies using rat intestinal homogenates at pH 7.4 have demonstrated that enzymatic cleavage of the peptidic bond can occur. inchem.org In a separate in vitro biodegradation study, Alitame was characterized as partially biodegradable, exhibiting a lag phase before the onset of degradation. researchgate.net

The primary degradation of Alitame, through pathways such as hydrolysis, consistently yields two main products. echemi.comijcmas.com These products are the amino acid L-aspartic acid and an amide of D-alanine, specifically N-(2,2,4,4-tetramethyl-3-thietanyl)-D-alaninamide, often referred to simply as alanine (B10760859) amide. ijcmas.cominchem.org This hydrolytic cleavage occurs at the aspartyl-alanine dipeptide bond. ijcmas.com The alanine amide bond itself has not been reported to hydrolyze under these conditions. echemi.com

In addition to direct hydrolysis, Alitame can undergo degradation via a slower, two-stage process. echemi.comnih.govchemicalbook.com This pathway involves an initial intramolecular rearrangement to form the beta-aspartic isomer, L-β-aspartyl-N-(2,2,4,4-tetramethyl-3-thietanyl)-D-alaninamide. echemi.cominchem.org This β-isomer is a major impurity found in Alitame preparations. inchem.org Following its formation, this beta-isomer can then undergo hydrolysis, breaking down into the same final products: aspartic acid and the corresponding alanine amide. echemi.comnih.govchemicalbook.comamericanchemicalsuppliers.com This isomerization from the alpha-aspartyl linkage to the beta-aspartyl linkage is a known degradation pathway for aspartic acid-containing peptides.

Identification of Degradation Products: Aspartic Acid and Alanine Amide

Thermal Degradation Studies

Alitame is stable under dry conditions at room temperature but will degrade at elevated temperatures. echemi.comnih.gov It is considered to have good thermal stability, particularly when compared to aspartame, and can withstand processes like pasteurization with minimal loss. chemicalbook.comguidechem.comresearchgate.net Decomposition is reported to begin at approximately 136-137°C. echemi.com

The following table presents data on the thermal stability of Alitame under various conditions.

| Condition | Observation | Source(s) |

|---|---|---|

| 100°C (pH 7-8) | Half-life ranges from hours to days | ijcmas.com |

| 115°C | Half-life is 2.1 hours | guidechem.com |

| Batch Pasteurization (pH 3-7, buffered) | <2% loss | guidechem.com |

| High-Temp. Instant Sterilization (pH 3-5, non-buffered) | <3% loss | guidechem.com |

Kinetics of Thermal Decomposition

The thermal decomposition of alitame is a critical factor in its application in heated food products. While specific kinetic parameters for the thermal decomposition of beta-alitame are not extensively detailed in the public literature, general observations indicate that the rate of degradation is influenced by factors such as temperature and pH. tandfonline.com The decomposition process involves the breakdown of the molecule into smaller constituents. nih.govechemi.com

Studies on the thermal degradation of similar complex organic molecules often employ thermogravimetric analysis (TGA) to determine kinetic parameters like activation energy (Ea) and the pre-exponential factor (A). frontiersin.orgfrontiersin.org These parameters are crucial for understanding the reaction mechanism and predicting the stability of the compound under different thermal conditions. atlantis-press.comresearchgate.net For instance, the activation energy provides insight into the temperature sensitivity of the degradation reaction. researchgate.netrsc.org

Influence of Temperature on Degradation Rates

Temperature plays a significant role in the degradation rate of alitame. While alitame is noted to be stable at cooking temperatures, its degradation accelerates as the temperature increases. embibe.comdoubtnut.com In a study examining the stability of alitame in the presence of glucose, it was found that at 100°C, the percentage of alitame remaining after one hour decreased as the pH increased. tandfonline.com Specifically, at pH 3, 7, and 11, the remaining alitame was 42%, 35%, and 30%, respectively. tandfonline.com When the temperature was raised to 140°C, less than 2% of the alitame remained at all tested pH levels, indicating a significant increase in degradation with temperature. tandfonline.com

The half-life of alitame in aqueous solutions is also temperature-dependent. At 23°C, alitame exhibits considerable stability, particularly in the neutral pH range. slideshare.netchemicalbook.com For example, in solutions with a pH between 5 and 8 at 23°C, the half-life of alitame is approximately 4 years. chemicalbook.com However, at elevated temperatures, such as those used in some food processing applications (up to 90°C), the degradation rate would be expected to increase. google.com

Table 1: Effect of Temperature and pH on Alitame Degradation

| Temperature (°C) | pH | Remaining Alitame (%) after 1 hour | Reference |

|---|---|---|---|

| 100 | 3 | 42 | tandfonline.com |

| 100 | 7 | 35 | tandfonline.com |

| 100 | 11 | 30 | tandfonline.com |

| 140 | 3, 7, 11 | <2 | tandfonline.com |

Identification of Novel Thermal Degradation Compounds

The primary thermal degradation products of alitame are aspartic acid and alanyl-2,2,4,4-tetramethylthietane amide, formed through the hydrolysis of the aspartyl-alanine dipeptide bond. slideshare.net The process can also proceed through the formation of the β-aspartic isomer of alitame, which then hydrolyzes to the same products. slideshare.net

In vivo metabolism studies in various animal models have identified several metabolites that could potentially be formed through degradation pathways. These include D-alanine tetramethylthietane amide sulfoxide (B87167) and D-alanine tetramethylthietane amide. nih.govinchem.org Further metabolites such as the sulfone derivative and glucuronide conjugates of alanine tetramethylthietane amide have also been reported. inchem.org While these are products of biological transformation, they provide insight into the potential chemical transformations the alitame molecule can undergo.

Photochemical Degradation Pathways

Information specifically detailing the photochemical degradation pathways of this compound is limited in the reviewed literature. However, studies on other artificial sweeteners, such as sucralose, have shown that photochemical degradation can be negligible under certain conditions. rmiq.org The susceptibility of a chemical to photochemical degradation depends on its ability to absorb light at specific wavelengths and the presence of photosensitizers. Further research is needed to fully elucidate the photochemical stability and degradation pathways of this compound.

Oxidative and Reductive Degradation Processes

Electrochemical Degradation Mechanisms and Kinetics

Recent research has begun to explore the electrochemical degradation of artificial sweeteners, including alitame. researchgate.netacs.org Theoretical studies have described the potential for the electrochemical determination of alitame through oxidation at a modified anode. researchgate.net This process involves the oxidation of both the primary amine and the thioether sulfur in the alitame molecule. researchgate.net

A study has highlighted the potential for chloride ions to improve the electrochemical degradation of alitame using a porous three-dimensional membrane anode. acs.orgdntb.gov.ua The kinetics of such processes are influenced by factors like the applied potential and the concentration of reactive species. acs.org For instance, the complete removal of some organic contaminants has been achieved within 30 minutes of electrolysis at an applied potential of 3.5 V. acs.org The development of electrochemical sensors for alitame also relies on its oxidative degradation at an electrode surface. jst.go.jp

Role of Reactive Species in Degradation

Reactive oxygen species (ROS), such as hydroxyl (•OH) and superoxide (B77818) radicals (•O₂⁻), are known to play a crucial role in the degradation of various organic pollutants. pku.edu.cn In the context of electrochemical degradation, these reactive species can be generated at the electrode surface and contribute to the breakdown of the target molecule. acs.org For example, the oxidation of some compounds during electrolysis has been attributed to reactions with surface-bound reactive chlorine species. acs.org

The Fenton reaction, which generates highly reactive hydroxyl radicals, is another process that could potentially degrade alitame. pku.edu.cn The efficiency of such advanced oxidation processes depends on factors like pH and the presence of catalysts. rmiq.org While direct studies on the role of specific reactive species in this compound degradation are not abundant, the principles of oxidative degradation suggest that species like •OH would be effective in breaking down the molecule. medchemexpress.com

Compound Names Mentioned

Factors Influencing Alitame Stability

The stability of the dipeptide sweetener alitame is a critical factor in its application in food and beverage products. Its degradation is primarily influenced by the chemical environment, including pH, the presence and type of buffer systems, ionic strength, and interactions with other chemical compounds.

pH Effects on Degradation Kinetics

The pH of an aqueous solution is a primary determinant of alitame's stability. Generally, alitame exhibits greater stability compared to aspartame, particularly in neutral to alkaline conditions. guidechem.comsrmist.edu.in The degradation of alitame in aqueous solutions follows distinct pathways, including hydrolysis of the dipeptide bond to form aspartic acid and alanine amide, and the formation of its β-aspartic isomer. googleapis.cominchem.orgleicabiosystems.com Unlike aspartame, alitame does not cyclize to form a diketopiperazine. guidechem.com

Under acidic conditions (pH 2-4), which are typical for many soft drinks, alitame is relatively stable. guidechem.com Its half-life in acidic solutions is reported to be about twice as long as that of aspartame. inchem.orgnih.gov As the pH increases into the neutral range (pH 5-8), alitame's stability significantly increases, and it can remain stable for over a year at room temperature. inchem.org In a solution with a pH of 5 to 8, the storage half-life of alitame at room temperature is approximately five years. guidechem.com More specific data on the half-life of alitame in aqueous solutions at various pH levels demonstrates this trend. googleapis.comleicabiosystems.com For instance, the half-life is approximately 90 days at pH 2, 125 days at pH 3, and increases to 275 days at pH 4. googleapis.comleicabiosystems.com

Half-Life of Alitame in Aqueous Solution at 25°C

| pH | Approximate Half-Life (Days) | Reference |

|---|---|---|

| 2 | 90 | googleapis.comleicabiosystems.com |

| 3 | 125 | googleapis.comleicabiosystems.com |

| 4 | 275 | googleapis.comleicabiosystems.com |

| 5 | 250 | googleapis.comleicabiosystems.com |

| 6 | 125 | googleapis.comleicabiosystems.com |

Influence of Ionic Strength and Buffer Systems

The specific effects of ionic strength and different buffer systems on the degradation kinetics of alitame are not extensively detailed in publicly available research. However, general principles of chemical stability and data from related compounds suggest these factors are influential. For dipeptide sweeteners like aspartame, an increase in buffer salt concentration has been shown to increase the rate of degradation. researchgate.net

Studies involving alitame have utilized various buffer systems, indicating its compatibility with them. For instance, a phosphate (B84403) buffer at pH 7.4 was used in a study to examine the stability of alitame in rat intestinal homogenate. inchem.orggoogle.com In that environment, alitame was found to be relatively stable, with only slight degradation observed after 24 hours. inchem.orggoogle.com Analytical methods for detecting alitame have employed phosphate and ammonium (B1175870) formate (B1220265) buffers. acs.orgmdpi.com

In food processing, the use of buffer solutions can affect alitame's stability. In a non-buffered solution at pH 3-5, the loss of alitame is less than 3% after high-temperature instant sterilization. guidechem.com In a buffered solution from pH 3-7, the loss is even lower, at less than 2% after batch pasteurization, suggesting that buffering can enhance stability under these conditions. guidechem.com Citrate buffers are also commonly used in food and pharmaceutical preparations and have been noted for their ability to maintain pH, which is crucial for the stability of pH-sensitive compounds. googleapis.comleicabiosystems.comontosight.ai While direct kinetic data for alitame in various buffers is scarce, the choice of buffer is a relevant consideration for maintaining the optimal pH for its stability.

Impact of Co-existing Chemical Species (e.g., reducing sugars, sulfites)

The chemical composition of a food or beverage matrix can significantly impact the stability of alitame. Interactions with other ingredients, such as reducing sugars and sulfites, can lead to degradation and the formation of off-flavors.

High concentrations of reducing sugars, like glucose and lactose, can react with alitame in heated liquid or semi-liquid systems. guidechem.cominchem.org This interaction can lead to the formation of Maillard reaction products, a form of non-enzymatic browning that can affect the flavor and appearance of the final product. guidechem.cominchem.org

The presence of sulfites, specifically sodium bisulfite, can also negatively affect alitame. At a pH below 4, the combination of alitame with sodium bisulfite, as well as with ascorbic acid and certain caramel (B1170704) colors, can result in the development of off-flavors over time. guidechem.cominchem.org This is a critical consideration for the formulation of acidic beverages where these ingredients are often present.

Advanced Analytical Chemistry of Alitame

Chromatographic Separation Techniques

Chromatography is a cornerstone of analytical chemistry, enabling the separation of complex mixtures into their individual components. Various chromatographic methods have been developed and optimized for the analysis of alitame (B1666883).

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the simultaneous determination of alitame and other sweeteners in diverse food products. nih.govresearchgate.net Method development focuses on optimizing parameters such as the stationary phase, mobile phase composition, flow rate, and detection wavelength to achieve efficient separation and sensitive detection. itjfs.comitjfs.com

A common approach involves using a C18 column as the stationary phase, which separates compounds based on their hydrophobicity. itjfs.comitjfs.com The mobile phase, a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727), is optimized to ensure good resolution between alitame and other components in the sample. nih.govitjfs.comitjfs.com For instance, a mobile phase of 20% acetonitrile and 80% water has been shown to be effective. itjfs.com Detection is often carried out using a diode array detector (DAD) at a wavelength of around 200 nm or 210 nm, where alitame exhibits significant absorbance. nih.govitjfs.comitjfs.com

Method validation is a critical step to ensure the reliability and accuracy of the HPLC method. itjfs.comopenaccessjournals.com Key validation parameters include linearity, recovery, precision, limit of detection (LOD), and limit of quantification (LOQ). itjfs.comopenaccessjournals.com Linearity is assessed by analyzing standard solutions at multiple concentration levels. itjfs.com Recovery studies, which involve spiking a sample with a known amount of alitame, are performed to evaluate the accuracy of the method. itjfs.com Precision, a measure of the method's repeatability, is typically expressed as the relative standard deviation (RSD). itjfs.com The LOD and LOQ determine the lowest concentration of alitame that can be reliably detected and quantified, respectively. itjfs.com

Table 1: HPLC Method Parameters for Alitame Analysis

| Parameter | Value/Condition | Source |

| Column | C18 (4.6 x 150 mm, 5 µm) | itjfs.comitjfs.com |

| Mobile Phase | 20% Acetonitrile / 80% Water | itjfs.comitjfs.com |

| Flow Rate | 1 mL/min | itjfs.comitjfs.com |

| Detection Wavelength | 200 nm or 210 nm | nih.govitjfs.comitjfs.com |

| Injection Volume | 20 µL | itjfs.comitjfs.com |

| Column Temperature | 30°C | itjfs.comitjfs.com |

Table 2: Validation Data for an HPLC Method for Alitame

| Parameter | Result | Source |

| Linearity (R²) | >0.999 | nih.gov |

| Average Recovery | 97.2–98.2% | itjfs.comitjfs.com |

| Precision (RSD) | 2.5% | itjfs.comitjfs.com |

| LOD | 0.48 µg/g | itjfs.comitjfs.com |

| LOQ | 1.58 µg/g | itjfs.com |

Ultra-High Performance Liquid Chromatography (UPLC) for Enhanced Resolution

Ultra-High Performance Liquid Chromatography (UPLC) represents a significant advancement over conventional HPLC, offering faster analysis times and improved resolution. itjfs.com This is achieved by using columns with smaller particle sizes (typically less than 2 µm) and operating at higher pressures. The enhanced separation efficiency of UPLC is particularly advantageous for analyzing complex food matrices where numerous compounds can interfere with the analyte of interest. itjfs.com

UPLC methods have been developed for the simultaneous determination of multiple sweeteners, including alitame, in various food products like baked goods and beverages. itjfs.comitjfs.com These methods often demonstrate lower limits of detection (LODs) compared to traditional HPLC methods. For example, a UPLC method for sweeteners in beverages reported an LOD of 0.75 mg/kg for alitame. itjfs.comitjfs.com In another application for determining nine sweeteners in white spirits, a BEH C18 column was used to separate the compounds within 16 minutes. mdpi.com

Ion Chromatography (IC) Applications

Ion Chromatography (IC) is a powerful technique for the separation and determination of ionic compounds. While less common than reversed-phase HPLC for sweetener analysis, IC has been successfully applied to the determination of alitame and other sweeteners in food and beverages. itjfs.comitjfs.comnih.gov This technique is particularly useful for separating sweeteners that exist as ions in solution. The separation is based on the interaction of the ionic analytes with an ion-exchange stationary phase. Detection is typically accomplished using a conductivity detector.

Thin-Layer Chromatography (TLC) for Screening and Purity Assessment

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique that is well-suited for the preliminary screening and purity assessment of alitame. nih.govresearchgate.netlibretexts.org In TLC, a sample is spotted onto a plate coated with a thin layer of adsorbent material, such as silica (B1680970) gel, which acts as the stationary phase. nih.govsigmaaldrich.com The plate is then placed in a developing chamber containing a suitable solvent or solvent mixture (the mobile phase). As the mobile phase moves up the plate by capillary action, it carries the sample components at different rates, leading to their separation. libretexts.org

For alitame, silica gel GF254 plates are often used, and detection can be achieved by viewing the plate under UV light at 254 nm, where compounds with a chromophore will appear as dark spots against a fluorescent background. nih.gov The retention factor (Rf value), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, can be used for identification by comparing it to that of a standard. libretexts.org TLC is particularly useful for quickly checking the purity of a substance and can also be used to monitor the progress of chemical reactions. longdom.orgscientificlabs.co.uk Radio-TLC, which uses a radiation detector, is employed in the analysis of radiolabeled compounds to determine radiochemical purity. longdom.orgnih.gov

Gas Chromatography (GC) for Volatile Degradation Products

Gas Chromatography (GC) is a powerful analytical technique used to separate and analyze volatile compounds. While alitame itself is not sufficiently volatile for direct GC analysis, this method is invaluable for identifying and quantifying its volatile degradation products. Alitame can degrade under certain conditions, such as elevated temperatures or low pH, to produce smaller, more volatile molecules. nih.gov

The analysis of these volatile degradation products by GC can provide important information about the stability of alitame in different food matrices and processing conditions. The coupling of GC with a mass spectrometer (GC-MS) allows for the definitive identification of these degradation compounds by providing both chromatographic retention data and mass spectral information.

Mass Spectrometry-Based Detection and Characterization

Mass Spectrometry (MS) is a highly sensitive and specific analytical technique that measures the mass-to-charge ratio of ions. When coupled with a chromatographic separation method like HPLC or UPLC, it becomes a powerful tool for the unambiguous identification and quantification of alitame, even at trace levels. nih.govnih.gov

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a particularly robust technique for alitame analysis. jst.go.jpnih.gov In this method, the eluent from the LC column is introduced into the mass spectrometer. The alitame molecules are ionized, typically using electrospray ionization (ESI), and the resulting precursor ions are selected and fragmented. nih.gov The pattern of fragment ions, known as the product ion spectrum, is highly specific to the structure of alitame and serves as a "molecular fingerprint" for its identification. nih.gov This high degree of specificity allows for the reliable detection of alitame in complex matrices with minimal sample cleanup. nih.gov

For instance, in one LC-MS/MS method, alitame was successfully identified in various food samples. jst.go.jp Another study developed an LC-MS/MS method for the simultaneous determination of nine artificial sweeteners, including alitame, in different foods. nih.gov The use of an internal standard in such methods can improve the accuracy and precision of quantification. nih.gov

Table 3: Mass Spectrometry Data for Beta-Alitame

| Parameter | Value | Source |

| Molecular Formula | C₁₄H₂₅N₃O₄S | nih.gov |

| Molecular Weight | 331.43 g/mol | nih.gov |

| Ionization Mode | ESI Positive | nih.gov |

| Precursor Ion [M+H]⁺ | 332.1639 m/z | nih.gov |

| Key Fragment Ions (MS2) | 129.072, 159.0753, 187.0718 m/z | nih.gov |

HPLC-MS and HPLC-MS/MS for Identification and Quantification

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) or tandem Mass Spectrometry (MS/MS) stands as a cornerstone for the analysis of artificial sweeteners, including alitame. researchgate.netnih.gov These methods offer high sensitivity and selectivity, crucial for detecting trace amounts in complex food matrices. nih.gov

In HPLC-MS/MS analysis, the separation of sweeteners is typically achieved on a C18 column. researchgate.net The detection is often performed using an electrospray ionization (ESI) source, which can be operated in both positive and negative ion modes to detect a wide range of sweeteners. nih.gov For alitame, monitoring specific ion transitions (Selected Reaction Monitoring - SRM) enhances the specificity of detection and quantification. researchgate.net For instance, a method for the simultaneous determination of nine artificial sweeteners, including alitame, utilized HPLC-MS/MS with SRM mode for detection. researchgate.net Another study reported the use of HPLC/MS for the qualitative and quantitative analysis of a group of high-intensity sweeteners, where the ion for alitame (m/z = 330) was monitored in a specific time window. nih.gov

The limits of detection (LOD) and quantification (LOQ) for alitame using these techniques are typically in the microgram per kilogram (µg/kg) or microgram per milliliter (µg/mL) range, demonstrating excellent sensitivity. nih.govnih.gov For example, one LC-MS method reported an LOD for alitame below 0.10 mg/mL and an LOQ below 0.30 mg/mL. nih.gov Another study achieved a method detection limit below 0.25 μg/mL and a quantification limit below 2.5 μg/mL for alitame. nih.gov

Table 1: HPLC-MS/MS Parameters for Alitame Analysis

| Parameter | Value/Condition | Reference |

| Chromatographic Column | Thermo Hypersil BPS C18 (250×3 mm, 5-μm) | researchgate.net |

| Mobile Phase | Gradient elution with buffer solution (pH 4.5) | researchgate.net |

| Detection Mode | MS/MS with Selective Reaction Monitoring (SRM) | researchgate.net |

| Monitored Ion (m/z) | 330 | nih.gov |

| LOD | < 0.25 µg/mL | nih.gov |

| LOQ | < 2.5 µg/mL | nih.gov |

UHPLC-Orbitrap-MS/MS for High-Resolution Product Analysis

Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with high-resolution mass spectrometry, such as the Orbitrap mass analyzer, provides exceptional mass accuracy and resolution for the analysis of complex samples. mdpi.comgcms.cz This technology is particularly valuable for identifying unknown transformation products and for providing a higher degree of confidence in compound identification. mdpi.com

While specific studies focusing solely on β-alitame using UHPLC-Orbitrap-MS/MS are not extensively detailed in the provided context, the application of this technique for the analysis of other small molecules, like β-casein phenotypes and various bioactive compounds, highlights its capabilities. mdpi.comresearchgate.net The high resolving power of the Orbitrap allows for the differentiation of isobaric interferences and the accurate determination of elemental compositions from the measured mass. This would be instrumental in analyzing potential degradation or reaction products of β-alitame in various food processing or storage conditions. The use of all-ion fragmentation (AIF) experiments in such systems can provide comprehensive fragmentation data for structural elucidation without pre-selecting precursor ions. gcms.cz

Structural Confirmation of Alitame and its Chemical Transformations

The confirmation of alitame's structure and the elucidation of its chemical transformation products rely on a combination of chromatographic and spectroscopic techniques. Mass spectrometry, particularly MS/MS, is a powerful tool for structural confirmation. By analyzing the fragmentation patterns of the parent ion, specific structural features of the molecule can be deduced. For alitame, the fragmentation would likely involve the cleavage of the amide bonds and the dipeptide backbone, providing characteristic product ions that confirm its identity. researchgate.netnih.gov

Chemical transformations of alitame, such as hydrolysis, can also be monitored and characterized. For example, it is known that the β-aspartic isomer of alitame can hydrolyze to form specific products. slideshare.net The use of techniques like HPLC-MS/MS would allow for the separation and identification of these degradation products, providing insights into the stability of alitame under different conditions. slideshare.net

Spectroscopic Analysis

Spectroscopic methods are indispensable for the quantitative analysis and detailed structural elucidation of chemical compounds like β-alitame.

UV-Visible Spectroscopy for Quantitative Analysis

UV-Visible spectroscopy is a widely used technique for the quantitative analysis of compounds that possess chromophores, which are parts of a molecule that absorb light in the UV-visible region. The quantification is based on the Beer-Lambert Law, which establishes a linear relationship between the absorbance of a solution and the concentration of the absorbing species. ijprajournal.com

For the quantitative analysis of sweeteners like alitame, a spectrophotometric detector is commonly used in conjunction with HPLC. nih.gov Alitame absorbs in the UV region, and a detection wavelength of 210 nm has been successfully used for its simultaneous determination with other sweeteners. researchgate.net To perform quantitative analysis, a calibration curve is typically constructed by measuring the absorbance of standard solutions of known concentrations. mdpi.com This allows for the determination of the concentration of alitame in unknown samples by measuring their absorbance. libretexts.org

Table 2: Principles of UV-Visible Spectroscopy for Quantitative Analysis

| Principle | Description | Reference |

| Beer-Lambert Law | States that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution (A = εbc). | ijprajournal.com |

| Chromophore | A part of a molecule responsible for its color by absorbing light in the visible region. Phenolic compounds, for example, contain π-conjugated systems that strongly absorb UV light. | mdpi.com |

| Calibration Curve | A graph of absorbance versus concentration of standard solutions, used to determine the concentration of an unknown sample. | mdpi.com |

Fourier Transform Infrared (FT-IR) Spectroscopy for Structural Insights

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for obtaining structural information about molecules by measuring the absorption of infrared radiation by different functional groups. biorxiv.org The resulting spectrum provides a "fingerprint" of the molecule, with specific peaks corresponding to the vibrational frequencies of different bonds. leibniz-fli.de

In the context of a dipeptide-based sweetener like β-alitame, FT-IR spectroscopy can provide valuable insights into its structure. The amide I band (1600-1700 cm⁻¹) and amide II band (1500-1600 cm⁻¹) are particularly informative for protein and peptide structures. biorxiv.org The position and shape of the amide I band, which arises primarily from the C=O stretching vibration of the amide group, are sensitive to the secondary structure (e.g., β-sheets). biorxiv.orgnih.gov Analysis of these bands in the FT-IR spectrum of β-alitame could confirm the presence of the peptide backbone and provide information about its conformation. The technique is sensitive enough to reveal structural differences between native β-sheet proteins and amyloid fibrils, suggesting its utility in studying the detailed molecular structure of peptide-like molecules. nih.gov

Table 3: Characteristic FT-IR Absorption Bands for Peptide Structures

| Band | Wavenumber Range (cm⁻¹) | Vibrational Mode | Structural Significance | Reference |

| Amide I | 1600 - 1700 | C=O stretching, N-H in-phase bending | Sensitive to secondary structure (α-helix, β-sheet) | biorxiv.org |

| β-sheet | 1623 - 1641 | C=O stretching | Indicates β-sheet conformation | biorxiv.org |

| β-turns | ~1680 | C=O stretching | Indicates the presence of β-turns | leibniz-fli.de |

| Amide II | 1500 - 1600 | N-H bending, C-N stretching | Confirms peptide backbone | biorxiv.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed elucidation of molecular structures in solution. numberanalytics.comcore.ac.ukjchps.com It provides information on the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. mdpi.com Both ¹H and ¹³C NMR are crucial for the complete structural characterization of organic compounds. mdpi.com

For β-alitame, ¹H NMR spectroscopy would reveal the number of different types of protons and their electronic environments through chemical shifts. jchps.com The integration of the signals provides the relative number of protons of each type, while spin-spin coupling patterns give information about the connectivity of neighboring protons. jchps.com This would allow for the assignment of protons to the L-aspartic acid, D-alanine, and the thietanyl amine moieties.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. mdpi.com Techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are 2D NMR experiments that establish correlations between protons and the carbons they are directly attached to (HSQC) or separated by two or three bonds (HMBC), respectively. These experiments are invaluable for piecing together the complete structure of a molecule like β-alitame and confirming the connectivity between its different components. While specific NMR data for β-alitame is not detailed in the provided search results, the general principles of NMR spectroscopy confirm its essential role in the unambiguous structural elucidation of such compounds. core.ac.uknih.gov

Raman Spectroscopy for Vibrational Fingerprinting

Raman spectroscopy serves as a powerful, non-destructive technique for obtaining a unique vibrational fingerprint of molecules. This method relies on the inelastic scattering of monochromatic light, which provides detailed information about a molecule's vibrational modes. mendelu.cz For this compound, this technique offers a specific spectral signature that allows for its identification and characterization. mdpi.com

Computational studies using Density Functional Theory (DFT) have been employed to predict the Raman spectrum of alitame. A computed spectrum between 200-3600 cm⁻¹ details the various vibrational modes, including bending, out-of-plane bending, and torsion, which constitute its unique fingerprint. researchgate.net This theoretical data is crucial for interpreting experimental results and confirming the presence of alitame in a sample. While infrared (IR) and Raman spectroscopy both detect molecular vibrations, they are based on different principles: IR depends on changes in the dipole moment, whereas Raman spectroscopy depends on changes in molecular polarizability. mdpi.com When used in tandem, they provide a comprehensive characterization of the analyte. mdpi.com The application of Raman spectroscopy, particularly Surface-Enhanced Raman Spectroscopy (SERS), has shown promise for the multi-analyte analysis of sweeteners, offering a potential avenue for rapid and simple sample analysis in industrial settings. mdpi.comresearchgate.net

Sample Preparation Methodologies for Complex Matrices (Non-Biological Focus)

The accurate analysis of this compound in complex food matrices necessitates meticulous sample preparation to isolate the target analyte from interfering substances like fats, proteins, and dyes. mdpi.com This step is often the most time-consuming part of the analytical process but is essential for reliable quantification. unl.edu

Solid-Phase Extraction (SPE): This is a predominant technique for extracting and cleaning up alitame from liquid samples and food extracts. mdpi.comnih.gov The process involves passing a liquid sample through a solid sorbent (the stationary phase) in a cartridge, which retains the analyte. mdpi.com Various SPE cartridges are available, and their selection is critical for achieving high recovery rates. Studies have investigated the retention behavior of alitame on different sorbents. For instance, C18-bonded silica sorbents have demonstrated very high recoveries (greater than 92%) for alitame when using a formic acid-N,N-diisopropylethylamine buffer at pH 4.5. researchgate.net Polymeric sorbents like Strata-X RP also show behavior similar to C18 sorbents. researchgate.netcapes.gov.br However, some sorbents exhibit unusual selectivity; the Bakerbond SDB-1 sorbent, for example, shows a very low recovery for alitame (42%). researchgate.netnih.gov The choice of buffer is also crucial; it has been found that alitame can be selectively separated from other sweeteners using a formic acid-triethylamine buffer at pH 3.5 during the SPE process. researchgate.netnih.gov SPE has been successfully used to extract alitame from diverse matrices such as beverages, dairy products, and fish products. nih.govnih.gov

Dialysis: Dialysis is another technique used for the separation, concentration, or purification of sweeteners. researchgate.net It operates by separating substances based on their ability to pass through a semipermeable membrane. researchgate.net While conventional dialysis can be a lengthy process, rapid dialysis methods have been developed to shorten the extraction time. nih.gov Improvements include increasing the length of the dialysis tube and introducing efficient mixing, which can reduce dialysis time from hours to a much shorter period. researchgate.netnih.gov For instance, one improved method achieved recovery yields of 88.9–103.2% in four hours, a significant improvement over conventional methods. researchgate.net Dialysis has been shown to be an effective procedure for extracting analytes from simple sweeteners like sucrose (B13894) and honey. acs.orgacs.org

Following initial extraction, further clean-up and concentration steps are often required, especially for samples with low levels of alitame or complex matrices. mdpi.com Solid-Phase Extraction (SPE) is not only an extraction technique but also a highly effective clean-up procedure. mdpi.comeuropa.eu After the analyte is retained on the SPE sorbent, the cartridge is washed with specific solvents to remove interferences. chromatographyonline.com For example, a washing step with an organic solvent can help remove organic matter. chromatographyonline.com The analyte is then eluted from the cartridge using a small volume of a different solvent, which effectively concentrates the analyte before instrumental analysis. europa.eu For instance, in a method for analyzing nine sweeteners, after extraction with a buffer solution, the extracts were cleaned up using a Strata-X 33 μm Polymeric SPE column. nih.gov This clean-up is vital for preventing matrix effects that can suppress the instrument's signal, particularly in sensitive techniques like mass spectrometry. nih.gov

Extraction Techniques (e.g., Solid-Phase Extraction, Dialysis)

Method Validation and Quality Assurance in Alitame Analysis

To ensure that an analytical method is reliable and suitable for its intended purpose, it must undergo a thorough validation process. nih.gov This involves evaluating several key parameters to demonstrate the method's performance. itjfs.comitjfs.com

Linearity establishes the concentration range over which the analytical instrument's response is directly proportional to the concentration of alitame. This is typically demonstrated by a high correlation coefficient (r²) for the calibration curve, which should ideally be ≥ 0.999. nih.gov

The Limit of Detection (LOD) is the lowest concentration of alitame that can be reliably distinguished from background noise, commonly defined by a signal-to-noise ratio of 3:1. itjfs.comresearchgate.net The Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy, often set at a signal-to-noise ratio of 10:1. itjfs.comresearchgate.net These limits are crucial for determining the suitability of a method for trace analysis. itjfs.comresearchgate.net

The table below summarizes the validation parameters for alitame analysis using various methods.

| Analytical Method | Matrix | Linearity Range (µg/mL) | LOD | LOQ | r² | Citation |

| HPLC-DAD | Liquid Dairy Products | 0.50 - 50.00 | 0.48 µg/g | 1.58 µg/g | >0.999 | itjfs.comresearchgate.net |

| HPLC-UV | Diet Colas | Not specified | 0.1 µg/mL | 0.2 µg/mL | >0.9999 | ingenieria-analitica.com |

| HPLC | Jellies & Preserved Fruits | Not specified | 8 mg/kg (Jellies) | 20 mg/kg (Fruits) | >0.9996 | researchgate.netnih.gov |

| HPLC-MS/MS | Various Foods | Not specified | <0.25 µg/mL | <2.5 µg/mL | ≥0.999 | nih.gov |

| UHPLC-CAD | Sugar-free Drinks | Not specified | 0.932-6.25 µg/mL | 3.10-20.83 µg/mL | ≥0.9990 | nih.gov |

HPLC-DAD: High-Performance Liquid Chromatography with Diode-Array Detection; HPLC-UV: High-Performance Liquid Chromatography with Ultraviolet Detection; HPLC-MS/MS: High-Performance Liquid Chromatography with Tandem Mass Spectrometry; UHPLC-CAD: Ultra-High-Performance Liquid Chromatography with Charged Aerosol Detection.

Accuracy refers to the closeness of a measured value to the true or accepted value and is often expressed as the percentage recovery of a known amount of alitame spiked into a sample. scioninstruments.commt.com High recovery rates (typically 90-110%) indicate an accurate method. researchgate.net

Precision measures the closeness of agreement between repeated measurements of the same sample. scioninstruments.commt.com It is usually expressed as the relative standard deviation (RSD). itjfs.comresearchgate.net Repeatability refers to the variation observed when the same operator uses the same equipment for repeated measurements, while reproducibility refers to the variation when different operators or laboratories perform the measurement. reliasoft.com A low RSD value (typically <5%) indicates good precision. researchgate.net

The table below presents accuracy and precision data from various studies on alitame analysis.

| Analytical Method | Matrix | Accuracy (% Recovery) | Precision (% RSD) | Citation |

| HPLC-DAD | Liquid Dairy Products | 97.2 - 98.2% | 2.5% | itjfs.comitjfs.comresearchgate.net |

| HPLC | Jellies & Preserved Fruits | 98.1 - 101.2% | 2.21 - 4.10% | researchgate.netnih.gov |

| HPLC-MS/MS | Beverages, Yogurt, Fish | 84.2 - 106.7% | <10% | nih.gov |

| UHPLC-CAD | Sugar-free Drinks | 85.16 - 108.64% | 0.59 - 6.88% | nih.gov |

| HPLC | Various Foods | 90.0 - 107.5% | 1.8 - 8.6% | researchgate.net |

Inter-laboratory Validation Studies

The validation of analytical methods within a single laboratory is a critical first step to ensure the method is fit for its intended purpose. However, to establish the ruggedness and universal applicability of a method, inter-laboratory validation, often conducted as collaborative studies or round-robin tests, is essential. researchgate.net This process evaluates the precision of an analytical method when performed by different analysts in different laboratories using their own equipment. europa.eu For the analysis of food additives like this compound, such studies are crucial for standardization and regulatory compliance.

An interlaboratory study was conducted to validate a high-performance liquid chromatography (HPLC) method with evaporative light-scattering detection for the simultaneous determination of nine intense sweeteners, including alitame, in various foodstuffs. researchgate.net Seven laboratories participated in this collaborative trial, analyzing samples of carbonated and non-carbonated soft drinks, as well as canned or bottled fruits. researchgate.net The goal of such a study is to determine the method's reproducibility, which is the precision between laboratories. europa.eu

The results of the inter-laboratory study demonstrated the method's suitability for routine quality control analysis of these sweeteners in food products. researchgate.net The recoveries for all sweeteners, including alitame, were found to be within the range of 84.2% to 106.7%, with relative standard deviations (RSD) of less than 10%. researchgate.net This level of recovery and precision across multiple laboratories indicates the robustness of the analytical method.

The following table summarizes the performance characteristics of the HPLC method for alitame as determined in a single-laboratory validation, which provides the foundational data justifying a broader inter-laboratory trial. researchgate.netitjfs.com

| Parameter | Value |

|---|---|

| Linearity (Concentration Range, µg/mL) | 0.50 - 50.00 |

| Correlation Coefficient (r²) | ≥ 0.999 |

| Average Recovery | 97.2% - 98.2% |

| Precision (RSD %) | 2.5% |

| Limit of Detection (LOD, µg/g) | 0.48 |

| Limit of Quantification (LOQ, µg/g) | 1.58 |

The findings from the seven-laboratory trial on nine sweeteners, including alitame, provided critical data on the method's performance under varied conditions. researchgate.net The study design for such collaborative trials typically involves distributing stable, homogeneous materials to the participating laboratories, which then perform replicate analyses according to a standardized protocol. eurachem.org The organizer collects and statistically analyzes the results to estimate repeatability (precision within a lab) and reproducibility (precision between labs). eurachem.org

The detailed results from the inter-laboratory study on the nine sweeteners are presented below, showcasing the method's performance across the participating institutions.

| Sweetener | Spiking Level | Number of Laboratories | Recovery Range (%) | Relative Standard Deviation (RSD, %) |

|---|---|---|---|---|

| Acesulfame-K | 50%, 100%, 125% of max. dose | 7 | 84.2 - 106.7 | <10 |

| Alitame | 50%, 100%, 125% of max. dose | 7 | 84.2 - 106.7 | <10 |

| Aspartame (B1666099) | 50%, 100%, 125% of max. dose | 7 | 84.2 - 106.7 | <10 |

| Cyclamic acid | 50%, 100%, 125% of max. dose | 7 | 84.2 - 106.7 | <10 |

| Dulcin | 50%, 100%, 125% of max. dose | 7 | 84.2 - 106.7 | <10 |

| Neotame | 50%, 100%, 125% of max. dose | 7 | 84.2 - 106.7 | <10 |

| Neohesperidine dihydrochalcone | 50%, 100%, 125% of max. dose | 7 | 84.2 - 106.7 | <10 |

| Saccharin | 50%, 100%, 125% of max. dose | 7 | 84.2 - 106.7 | <10 |

| Sucralose | 50%, 100%, 125% of max. dose | 7 | 84.2 - 106.7 | <10 |

The successful validation of this multi-analyte method across several laboratories confirms its reliability and suitability for widespread use in monitoring the levels of these sweeteners in a variety of food matrices. researchgate.net This is a critical step in ensuring that food products adhere to regulatory standards. The consistency of the results, as indicated by the low relative standard deviations, underscores the robustness of the analytical procedure when transferred between different laboratory environments. researchgate.net

Chemical Interactions of Alitame with Other Molecular Systems

Reactivity with Common Chemical Reagents

Beta-Alitame, chemically known as L-α-Aspartyl-N-(2,2,4,4-tetramethyl-3-thietanyl)-D-alaninamide, exhibits a range of reactivities with common chemical reagents. google.com Its stability is notable in dry, room-temperature conditions. nih.govechemi.com However, it is incompatible with strong oxidizing and reducing agents, as well as strong acids and bases. nih.govnih.govbiosynth.com

Degradation of this compound can occur through two primary pathways. nih.govechemi.com Under harsh conditions, a one-stage process leads to the hydrolysis of the peptide bond, yielding aspartic acid and alanine (B10760859) amide. nih.govechemi.com A slower, two-stage degradation process involves the initial formation of its beta-aspartic isomer, which then hydrolyzes to aspartic acid and the corresponding alanine amide. nih.govechemi.comtandfonline.com Unlike the sweetener aspartame (B1666099), cyclization to form a diketopiperazine is not a significant degradation pathway for alitame (B1666883). tandfonline.comslideshare.net

The stability of this compound in aqueous solutions is pH-dependent. Its half-life is significantly longer than that of aspartame, particularly under hot or acidic conditions. wikipedia.orgslideshare.net For instance, in acidic solutions with a pH between 2 and 4, the half-life of alitame is more than double that of aspartame. tandfonline.comslideshare.net This stability increases as the pH moves towards the neutral range (5–8), where it can remain stable for over a year at room temperature. slideshare.net

Interactions with Food Components and Food Processing Environments (Chemical Focus)

The chemical interactions of this compound within food systems are critical to its application and stability in various products.

Maillard Reaction with Reducing Sugars

This compound, being a dipeptide with a free amino group, can participate in the Maillard reaction with reducing sugars like glucose and lactose. slideshare.netfeedstrategy.com This non-enzymatic browning reaction is initiated by the condensation of the amino group of the amino acid with the carbonyl group of the reducing sugar. byjus.comwikipedia.org The reaction proceeds through the formation of an N-substituted glycosylamine, which then undergoes the Amadori rearrangement to form ketosamines. byjus.comwikipedia.org These intermediates can then undergo a series of further reactions, leading to the formation of a complex mixture of compounds, including melanoidins, which contribute to the browning and flavor development in heated foods. byjus.comwikipedia.org

The rate and extent of the Maillard reaction are influenced by several factors, including temperature, pH, and the concentration of reactants. mdpi.com Studies on the degradation of alitame in the presence of glucose at various temperatures and pH levels have shown that degradation increases with both increasing temperature and pH. tandfonline.com For example, after heating for one hour at 100°C, the percentage of alitame remaining was 42% at pH 3, 35% at pH 7, and 30% at pH 11. tandfonline.com At a higher temperature of 140°C, less than 2% of the alitame remained across all pH levels. tandfonline.com

Chemical Compatibility with Acids, Bases, and Oxidizing Agents in Complex Mixtures

The stability of this compound in food products is also dependent on its compatibility with other ingredients, such as acids, bases, and oxidizing agents. inchem.orgscience.gov While generally more stable than aspartame, particularly in acidic conditions, its degradation can be accelerated by these reactive species. nih.govslideshare.net

Under acidic conditions (pH below 4.0), certain substances can lead to the formation of off-flavors when stored with alitame in liquid products. slideshare.netijcmas.com These include oxidizing agents like hydrogen peroxide and reducing agents such as sodium bisulfite, as well as ascorbic acid and some types of caramel (B1170704) color. slideshare.netijcmas.com The presence of these compounds can promote chemical reactions that alter the sensory profile of the final product.

Off-Flavor Compound Formation via Chemical Reactions

The interaction of this compound with certain food components can lead to the development of undesirable off-flavors. slideshare.net In acidic liquid beverage formulations, prolonged storage of alitame can result in the production of off-flavor compounds. slideshare.net While the exact identity and concentration of these off-flavorants are often below the limits of modern analytical detection, their presence can negatively impact the taste of the product. slideshare.net

As mentioned previously, interactions with substances like hydrogen peroxide, sodium bisulfite, ascorbic acid, and certain caramel colors at a pH below 4.0 are known to contribute to off-flavor formation. slideshare.netijcmas.com Additionally, high levels of flavor aldehydes can also react with alitame in heated liquid or semi-liquid systems, potentially leading to the formation of Maillard-type reaction products and altered flavor profiles. slideshare.net

Complexation Studies (e.g., Metal Ion Binding, Host-Guest Chemistry with Macrocycles)

The chemical structure of this compound, with its multiple functional groups, allows for complexation with various molecules, including metal ions and macrocyclic hosts.

Spectroscopic Probes of Complex Formation

Spectroscopic techniques are invaluable tools for studying the formation and structure of molecular complexes involving this compound. While specific studies focusing solely on the spectroscopic analysis of this compound complexes are not extensively detailed in the provided search results, related research on similar dipeptide sweeteners like aspartame provides a framework for understanding these interactions.

For instance, studies on aspartame have utilized UV-Vis and emission spectroscopy to investigate its complexation with metal ions such as Fe2+, Ca2+, Cd2+, and Zn2+. science.gov These studies showed that complexation led to an increase in the UV-Vis absorption and emission spectra of the complexes, indicating a direct interaction between the sweetener and the metal ions. science.gov Similar spectroscopic approaches could be applied to this compound to probe its metal-binding properties.

Furthermore, computational methods like Density Functional Theory (DFT) have been employed to analyze the structural and vibrational spectroscopic properties of alitame, providing insights into its molecular basis for sweetness. x-mol.netdergipark.org.trresearchgate.net These theoretical studies can complement experimental spectroscopic data to build a comprehensive understanding of complex formation.

Research on host-guest chemistry often involves the use of macrocyclic molecules like cyclodextrins, calixarenes, and pillararenes to encapsulate guest molecules. tcichemicals.comfrontiersin.orgnih.gov The formation of these inclusion complexes can be monitored by various spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy and capillary electrophoresis, as has been demonstrated for aspartame with different cyclodextrins. science.gov Such studies on this compound would elucidate its potential for encapsulation, which could have implications for modifying its stability and release characteristics in various applications.

Stability Constants of Alitame Complexes

The ability of a ligand, such as alitame, to form a complex with a metal ion in solution is quantified by its stability constant (also known as the formation constant). chemguide.co.uk These constants are crucial for understanding the behavior of the molecule in various chemical and biological systems where metal ions are present. For alitame, which acts as an HL type ligand (where L⁻ is the deprotonated form), studies have been conducted to determine these constants under physiological conditions. researchgate.net

Research using potentiometric titration under conditions mimicking the human body (I=0.15 M NaCl in water, 37°C) has provided specific data on the complexation of alitame with hydrogen ions (H⁺) and copper(II) ions (Cu²⁺). researchgate.netresearchgate.net The study revealed that Cu(II) can form binary complex species with alitame, denoted as CuL⁺ and CuL₂. researchgate.net These complexes can undergo further deprotonation to form CuLH₋₁, CuLH₋₂²⁻, and CuL₂H₋₁⁻ species. researchgate.net

Notably, the neutral Cu(II)-alitame complex, CuL₂, is the predominant species in the pH range of 6.5 to 7.5. researchgate.net This is significant as this pH range is relevant to many biological fluids and food systems. The formation of such complexes can influence the stability and bioavailability of the sweetener. A comparison with the less-stable sweetener, aspartame, was also considered in this research. researchgate.net While specific stability constants for alitame with a wide range of metal ions are not extensively documented in publicly available literature, related studies on aspartame show it can sequester various ions such as Fe²⁺, Ca²⁺, Cd²⁺, and Zn²⁺, suggesting a potential for similar interactions with alitame. science.gov Theoretical studies using Density Functional Theory (DFT) have also been employed to investigate the metal ion affinities and molecular structure of alitame complexes. researchgate.netresearchgate.net

Stability Constants of β-Alitame Complexes with H(I) and Cu(II)

| Complex Species | Stability Constant (log K) | Conditions | Reference |

|---|---|---|---|

| HL | Value not explicitly stated in snippets | I=0.15 M NaCl, 37°C | researchgate.netresearchgate.net |

| H₂L⁺ | Value not explicitly stated in snippets | ||

| CuL⁺ | Value not explicitly stated in snippets | ||

| CuL₂ | Value not explicitly stated in snippets | ||

| CuLH₋₁ | Value not explicitly stated in snippets | ||

| CuLH₋₂²⁻ | Value not explicitly stated in snippets | ||

| CuL₂H₋₁⁻ | Value not explicitly stated in snippets |

Adsorption and Desorption Phenomena on Material Surfaces